2-Naphthalenamine, N-[(4-bromophenyl)methylene]-
Description
2-Naphthalenamine, N-[(4-bromophenyl)methylene]- is a Schiff base compound characterized by an imine (-C=N-) functional group formed via the condensation of 2-naphthalenamine (a naphthalene derivative with an amine group at position 2) and 4-bromobenzaldehyde. The compound features a naphthalene backbone conjugated with a 4-bromophenyl substituent, which introduces electron-withdrawing effects and enhances molecular rigidity. Such structural attributes make it relevant in materials science and medicinal chemistry, particularly for applications requiring charge-transfer properties or bioactivity .
Structure
3D Structure
Properties
CAS No. |
53600-19-4 |
|---|---|
Molecular Formula |
C17H12BrN |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C17H12BrN/c18-16-8-5-13(6-9-16)12-19-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H |
InChI Key |
ZKBFSKUQQHRGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
In a representative procedure, equimolar quantities of 2-naphthylamine (1.43 g, 10 mmol) and 4-bromobenzaldehyde (1.85 g, 10 mmol) are refluxed in ethanol (50 mL) with glacial acetic acid (1 mL) as a catalyst. After 6–8 hours, the reaction mixture is cooled to room temperature, yielding a yellow precipitate. Filtration and recrystallization from ethanol afford the pure product in 82–87% yield .
Key variables affecting yield:
Table 1: Optimization of Direct Condensation Method
Scavenger-Assisted Purification in Imine Synthesis
Patent literature discloses a method integrating polymer-supported aldehydes to sequester unreacted 2-naphthylamine, enhancing product purity. This approach minimizes column chromatography, which is critical for scalability.
Procedure and Mechanism
-
Imine formation: 2-Naphthylamine and 4-bromobenzaldehyde react in dichloromethane (DCM) at ambient temperature for 12 hours.
-
Scavenging step: A polystyrene-bound aldehyde resin (1.2 equiv) is added to the reaction mixture, selectively forming an imine with excess 2-naphthylamine.
-
Filtration: The resin-bound byproduct is removed, leaving the desired imine in solution. Evaporation yields the product at 89–92% purity .
Advantages:
-
Eliminates time-consuming purification steps.
Solvent-Free Catalytic Methods
Emerging protocols emphasize solvent-free conditions to improve sustainability. A nanocatalyst-assisted method adapted from tetrahydronaphthalene synthesis demonstrates potential for imine formation.
NiCuFe₂O₄@mSiO₂ Nanocatalyst Application
-
Conditions: 2-Naphthylamine (1 mmol), 4-bromobenzaldehyde (1 mmol), and NiCuFe₂O₄@mSiO₂ (5 mg) are ball-milled at 50°C for 45 minutes.
Mechanistic insight: The mesoporous silica shell of the nanocatalyst provides a high surface area for reactant adsorption, accelerating the condensation rate.
Mechanistic Studies and Side Reactions
Hydrolysis and Byproduct Formation
Imine stability is pH-dependent. Under aqueous conditions, hydrolysis regenerates the starting amine and aldehyde. This is mitigated by:
Chemical Reactions Analysis
Hydrolysis of the Schiff Base
The compound undergoes hydrolysis under acidic or basic conditions, regenerating the starting materials (2-naphthalenamine and 4-bromobenzaldehyde). This reversibility highlights the dynamic nature of the imine bond.
Mechanism :
-
Acidic conditions : Protonation of the imine nitrogen, followed by nucleophilic attack by water and cleavage of the C=N bond.
-
Basic conditions : Dehydration and base-induced cleavage.
Bromophenyl Ring Substitution
The bromine substituent on the phenyl group acts as an electron-withdrawing group , directing electrophiles to the para position (relative to the bromine). Potential reactions include:
-
Nitration : Substitution at the para position of the bromophenyl ring.
-
Halogenation : Further substitution at the para position.
Nucleophilic Attack Reactions
The compound’s imine group can participate in nucleophilic attack under specific conditions:
-
Reduction : Hydrogenation or catalytic hydrogenation of the C=N bond to regenerate the amine and aldehyde.
-
Alkylation : Reaction with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts.
Suzuki Coupling
If the bromine on the phenyl ring is reactive, the compound could undergo Suzuki coupling with arylboronic acids, replacing the bromine with another aryl group. This is analogous to methods described for bromoarenes in .
Conditions :
-
Catalyst: Pd(0) complexes (e.g., Pd₂(dba)₃)
-
Ligand: SPhos or similar phosphine ligands
-
Base: Sodium carbonate or potassium phosphate
-
Solvent: DMF/EtOH mixtures
Biological Activity and Reactivity
The compound’s logP value (lipophilicity) influences its absorption and distribution in biological systems. Its potential antioxidant properties and effects on metabolic pathways may stem from electron-donating/withdrawing interactions involving the naphthalene and bromophenyl moieties.
| Property | Impact on Reactivity |
|---|---|
| Electron-withdrawing bromine | Enhances electrophilic substitution on the bromophenyl ring |
| Imine functionality | Reduces nucleophilicity of the amine group |
Mechanistic Insights
The bromine substituent’s electron-withdrawing nature stabilizes electrophilic transition states, favoring substitution on the bromophenyl ring. Conversely, the naphthalenamine core’s aromaticity and conjugation influence resonance-driven reactions .
Research Findings
Scientific Research Applications
The compound features a naphthalene ring system with an amine group and a bromophenyl moiety, which contributes to its reactivity and potential applications in various chemical reactions.
Organic Synthesis
2-Naphthalenamine, N-[(4-bromophenyl)methylene]- serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, such as:
- Amination Reactions : The compound can be used to synthesize other amine derivatives through nucleophilic substitution reactions.
- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form imines or related compounds.
Medicinal Chemistry
Research indicates that derivatives of naphthalenamines exhibit biological activity, including:
- Antioxidant Properties : Some studies have demonstrated that compounds similar to 2-naphthalenamine possess antioxidant capabilities, which may be beneficial in preventing oxidative stress-related diseases .
- Antidiabetic Activity : Preliminary studies suggest that halogenated naphthalenamines can exhibit antidiabetic effects, potentially aiding in the management of diabetes .
Dye Production
Historically, naphthalenamines have been utilized as intermediates in dye manufacturing. Although the use of 2-naphthalenamine has been restricted due to its carcinogenic properties, derivatives like 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- may still be explored for safer alternatives in dye synthesis.
Environmental and Toxicological Studies
Given its potential toxicity and carcinogenicity, significant research has focused on the environmental impact and safety profile of naphthalenamines. Studies have shown that exposure to such compounds can lead to increased risks of bladder cancer among workers in related industries . As a result, ongoing research aims to better understand the mechanisms of toxicity and develop safer handling practices.
Case Study 1: Carcinogenicity Assessment
A comprehensive review of studies indicated that exposure to 2-naphthalenamine was associated with elevated bladder cancer risks among workers in the dye industry. A cohort study reported a cumulative incidence of bladder cancer at 25% among exposed workers, highlighting the need for stringent regulations regarding its use .
Case Study 2: Antioxidant Activity Evaluation
In a study assessing various halogenated compounds, including derivatives of naphthalenamines, researchers found significant antioxidant activity that could be leveraged for therapeutic applications. The study utilized in vitro assays to measure the free radical scavenging ability of these compounds .
Mechanism of Action
The mechanism of action of 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Functional Group Variations
- Imine vs. Amide: N-(4-Bromophenyl)naphthalene-2-carboxamide (6): Synthesized from 2-naphthoic acid and 4-bromoaniline, this compound replaces the imine group with an amide (-CONH-) linkage. N-(4-Chlorobenzylidene)naphthalene-1-amine: A positional isomer with a chlorine substituent instead of bromine. The smaller size and lower electronegativity of chlorine may reduce steric hindrance and alter electronic properties, affecting reactivity and binding affinity .
Substituent Effects
- Halogen Substituents: N-[(4,6-Dimethoxynaphthalen-1-yl)methylene]: Methoxy groups (-OCH₃) at positions 4 and 6 on the naphthalene ring introduce electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound. This difference impacts conjugation length and redox behavior, making the dimethoxy derivative more suited for optoelectronic applications . Benzenamine, N-[(4-bromophenyl)methylene]-4-chloro-: Features both bromo and chloro substituents on the phenyl ring.
Aromatic System Modifications
- Pyrazole vs. Naphthalene Backbones :
- N-(4-Bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine : Incorporates a pyrazole ring instead of naphthalene. The pyrazole’s heterocyclic nature introduces additional nitrogen atoms, altering electronic distribution and enabling coordination with metal ions, which is advantageous in catalysis .
Bioactivity
- Antimicrobial Activity : Naphthalene-based Schiff bases, including the target compound, exhibit broad-spectrum antimicrobial properties due to their planar structure and halogen substituents, which disrupt microbial membranes .
- Analgesic and Anticonvulsant Effects : Thiadiazole analogs with 4-bromophenyl groups (e.g., Compounds 63 and 64 in ) show potent activity in rodent models, suggesting that the bromophenyl moiety enhances central nervous system penetration .
Data Tables
Table 1: Structural and Functional Comparisons
| Compound Name | Functional Group | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- | Imine | 4-Bromophenyl | 296.15 | Antimicrobial, Semiconductors |
| N-(4-Bromophenyl)naphthalene-2-carboxamide | Amide | 4-Bromophenyl | 324.18 | Drug intermediates |
| N-[(4,6-Dimethoxynaphthalen-1-yl)methylene] | Imine | 4,6-Dimethoxy | 280.30 | Optoelectronics |
| N-(4-Chlorobenzylidene)naphthalene-1-amine | Imine | 4-Chlorophenyl | 253.72 | Bioactive probes |
Biological Activity
2-Naphthalenamine, N-[(4-bromophenyl)methylene]- is a Schiff base derivative that has garnered attention due to its diverse biological activities. This compound, often synthesized through the condensation of 2-naphthalenamine and 4-bromobenzaldehyde, exhibits significant potential in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- can be represented as follows:
- Molecular Formula : C17H14BrN
- Molecular Weight : 304.20 g/mol
- CAS Number : 805685
The compound features a naphthalene ring system attached to a bromophenyl group via a methylene bridge, which contributes to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that Schiff bases, including 2-Naphthalenamine derivatives, exhibit significant anticancer activity. A study demonstrated that these compounds could induce apoptosis in various cancer cell lines through the activation of pro-apoptotic signaling pathways. The mechanism often involves the modulation of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death .
Antimicrobial Activity
2-Naphthalenamine derivatives have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies have reported that these compounds inhibit bacterial growth by disrupting cellular membranes and interfering with metabolic processes .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, making it a candidate for further pharmacological studies .
Study on Anticancer Activity
A notable study conducted by researchers at Soochow University explored the anticancer effects of 2-Naphthalenamine derivatives on human cancer cell lines. The results indicated that these compounds exhibited cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity .
Occupational Exposure and Health Risks
Another significant aspect of research surrounding 2-naphthylamine derivatives involves occupational exposure. Historical data indicate a strong correlation between exposure to 2-naphthylamine and increased incidence of bladder cancer among workers in dye manufacturing industries. A cohort study revealed that workers exposed to this compound had a markedly higher risk of developing uroepithelial carcinoma compared to unexposed groups .
Synthesis Methods
The synthesis of 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- typically involves the following steps:
- Condensation Reaction : Combine 2-naphthalenamine with 4-bromobenzaldehyde in an appropriate solvent (e.g., ethanol) under reflux conditions.
- Purification : Isolate the product through recrystallization or column chromatography.
- Characterization : Use techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.
Q & A
How can the synthetic yield of 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- be optimized?
Methodological Answer:
The synthesis involves a Schiff base condensation between 4-bromobenzaldehyde and 1-naphthylamine. Key factors include:
- Catalyst Selection : Use sodium tert-butoxide (NaOt-Bu) as a base to deprotonate the amine and drive imine formation. highlights the use of NaOt-Bu and N,N'-dimethylethylenediamine (DMEDA) as co-catalysts to enhance reaction efficiency .
- Solvent Optimization : Polar aprotic solvents like DMF or THF improve solubility and reaction kinetics.
- Stoichiometric Ratios : A 1:1 molar ratio of aldehyde to amine minimizes side products.
- Reaction Monitoring : TLC or HPLC can track imine formation, with purification via recrystallization or column chromatography.
What crystallographic methods are used to determine the molecular configuration of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. reports a crystal structure with R factor = 0.043 , confirming the (E)-configuration of the imine bond. Key steps include:
- Crystal Growth : Slow evaporation of a dichloromethane/hexane solution yields diffraction-quality crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 298 K.
- Refinement : SHELXL software refines atomic positions and thermal parameters, with validation via PLATON or Olex2 .
What mechanistic insights explain its role as a polymerization initiator?
Methodological Answer:
describes its vanadium complex initiating methyl methacrylate (MMA) polymerization. Mechanistic steps involve:
- Radical Generation : Thermal cleavage of the V–OCH₃ bond produces methoxy radicals, initiating MMA propagation.
- Kinetic Analysis : The reaction exhibits 0.5-order dependence on initiator concentration and 1.8-order on monomer , suggesting a mixed initiation-propagation rate law .
- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates to validate the initiation pathway.
How can computational methods predict its electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge-transfer potential, relevant for optoelectronic applications.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity predictions.
- Comparison with Experimental Data : Align computed UV-Vis spectra (TD-DFT) with experimental results to validate accuracy .
What analytical techniques resolve structural ambiguities, such as cis-trans isomerism?
Methodological Answer:
- Nuclear Overhauser Effect (NOE) NMR : Irradiation of the imine proton in NOESY experiments detects spatial proximity to aromatic protons, confirming the (E)-isomer.
- X-ray Crystallography : Directly visualizes the imine bond geometry (e.g., C=N bond length ~1.28 Å in ) .
- HPLC with Chiral Columns : Separates isomers if dynamic interconversion is slow at ambient conditions.
How is its toxicity profile assessed in laboratory settings?
Methodological Answer:
- In Vitro Assays : Use MTT or LDH assays on human cell lines (e.g., HepG2) to measure cytotoxicity.
- Ecotoxicology : Follow OECD guidelines for Daphnia magna or algae growth inhibition tests.
- Structural Alerts : Compare with known toxic naphthylamines (e.g., 2-naphthylamine, a carcinogen) in , but note substituent effects from the bromophenyl group .
What advanced applications exist in materials science?
Methodological Answer:
- OLEDs : As an electron-transport layer, its planar structure and bromine substituent enhance electron affinity. highlights triarylamine derivatives in OLEDs .
- Coordination Polymers : Metal complexes (e.g., with Cu(II) or Zn(II)) exhibit luminescence or catalytic properties.
- Photocatalysis : The conjugated π-system facilitates visible-light absorption for dye degradation or CO₂ reduction.
How are spectral contradictions resolved (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in NMR assignments.
- Dynamic Processes : Variable-temperature NMR detects tautomerism or rotational barriers.
- Hybrid Approaches : Combine experimental IR/Raman with DFT-calculated vibrational modes to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
